BACE1/BACE2 Selectivity: A Differentiated Safety Profile for Preventing Off-Target Toxicity
Umibecestat HCl (CNP520) exhibits an IC50 of 11 nM for human BACE1 and 30 nM for BACE2, translating to a ~2.7-fold selectivity for BACE1 [1]. In contrast, Atabecestat (JNJ-54861911) shows a BACE1 IC50 of 9.8 nM but a BACE2 IC50 of 5.6 nM, making it equipotent and non-selective between the two isoforms [2]. This selective profile of Umibecestat is correlated in preclinical reports with the absence of hair depigmentation and other BACE2-mediated toxicities that were observed with less selective BACE1 inhibitors [3].
| Evidence Dimension | BACE1/BACE2 Selectivity Ratio (IC50 BACE2 / IC50 BACE1) |
|---|---|
| Target Compound Data | BACE1 IC50 = 11 nM; BACE2 IC50 = 30 nM (Ratio = ~2.7) |
| Comparator Or Baseline | Atabecestat: BACE1 IC50 = 9.8 nM; BACE2 IC50 = 5.6 nM (Ratio = ~0.6) |
| Quantified Difference | Umibecestat is ~4.5x more selective for BACE1 than Atabecestat |
| Conditions | Biochemical enzymatic assay on human recombinant BACE1 and BACE2 |
Why This Matters
Procurement of Umibecestat over non-selective BACE inhibitors is essential for experiments designed to isolate BACE1-specific effects, avoiding confounding toxicity from BACE2 inhibition.
- [1] Neumann U, Ufer M, Jacobson LH, Rouzade-Dominguez ML, Huledal G, Machauer R, et al. The BACE-1 inhibitor CNP520 for prevention trials in Alzheimer's disease. EMBO Mol Med. 2018 Nov;10(11):e9316. View Source
- [2] Timmers M, Streffer JR, Russu A, Tominaga Y, Shimizu H, Ikeda T, et al. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in patients with early Alzheimer's disease: a randomized, double-blind, placebo-controlled study. Alzheimers Res Ther. 2018 Sep 4;10(1):89. View Source
- [3] Machauer R, Lueoend R, Hurth K, Veenstra SJ, Rueeger H, Voegtle M, et al. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. J Med Chem. 2021 Oct 14;64(19):15262-15277. View Source
